molecular formula C5H5N3O B6611849 3-(azidomethyl)furan CAS No. 1052237-15-6

3-(azidomethyl)furan

Cat. No. B6611849
CAS RN: 1052237-15-6
M. Wt: 123.11 g/mol
InChI Key: LQCKGSHXLUSSRV-UHFFFAOYSA-N
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Description

3-(azidomethyl)furan is a nitrogen-containing heterocyclic compound that is widely used in scientific research and industry applications. It is a furan derivative, which are core structures in many natural products and important building blocks in organic synthesis .


Synthesis Analysis

The synthesis of 3-azidomethylfurans generally relies on the azidation of pre-synthesized functionalized furan substrates . A rapid access to useful 3-azidomethylfurans has been developed via Ag(I)-catalyzed cascade annulation/azidation of 2-(1-alkynyl)-2-alken-1-ones .


Molecular Structure Analysis

The molecular formula of 3-(azidomethyl)furan is C5H5N3O . It features a combination of an azide group and a furan skeleton .


Chemical Reactions Analysis

The formed azide group on the products could easily undergo further elaborations such as click cycloaddition and reduction . The annulation of 2-(1-alkynyl)-2-alkenyl-1-ones has emerged as a versatile paradigm for the rapid assembly of furan skeletons .

Scientific Research Applications

  • Nucleoside Analog Synthesis : Cyclic sulfates of N- and C-nucleosides were used to prepare 3'-azido D-xylo N-nucleosides and L-threo C-nucleosides. The reduction of the 3'-azido C-nucleosides (including furan derivatives) gives 3'-amino C-nucleosides, important in nucleotide analogue synthesis (Fuentes, Angulo, & Pradera, 2002).

  • Furan Derivatives in Biobased Polyesters : 2,5-Bis(hydroxymethyl)furan, a biobased rigid diol, was used in enzymatic polymerization with various diacid ethyl esters. This resulted in novel biobased furan polyesters with potential applications in sustainable materials (Jiang et al., 2014).

  • Heterocycle Synthesis : Studies have shown the development of methods for synthesizing indazoles and furans, highlighting the potential of 3-(azidomethyl)furan in creating complex heterocycles (Hummel & Ellman, 2014).

  • Furan-Based Antifungal Drugs : Synthesized compounds related to 3-(azidomethyl)furan showed significant antifungal activity, suggesting their potential in developing new antifungal drugs (Pour et al., 2001).

  • Solar Cell Enhancement : Furan derivatives have been used in dye-sensitized solar cells, with specific furan-based linkers improving solar energy conversion efficiency significantly (Kim et al., 2011).

  • Synthesis of Bio-Derived Chemicals : 2-Azidomethyl-5-ethynylfuran, a new bio-derived compound, was synthesized for use in click-chemistry applications, demonstrating the versatility of furan derivatives in creating new biobased materials (Karlinskii et al., 2019).

  • Antibacterial and Antioxidant Activities : Some furan derivatives have shown promising results in antibacterial and antioxidant activities, which could lead to new therapeutic applications (Devi et al., 2010).

  • Biomass Conversion : Studies on converting glucose into furans in specific solvent systems indicate potential applications in biofuel production and biomass utilization (Yang, Hu, & Abu-Omar, 2012).

Mechanism of Action

Furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities . They have shown to cause G2/M phase cell cycle disruptions and induce the intrinsic mitochondrial mechanism of apoptosis .

Safety and Hazards

Furan is classified as extremely flammable, harmful if swallowed or inhaled, causes skin irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Azide-modified nucleosides, which include compounds like 3-(azidomethyl)furan, are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .

properties

IUPAC Name

3-(azidomethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-8-7-3-5-1-2-9-4-5/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCKGSHXLUSSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidomethyl furan

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask equipped with a magnetic stirbar was added 3-furan methanol (1.00 g, 10.2 mmol) and a solution of diphenyl phosphoryl azide (3.37 g, 12.2 mmol) in toluene (30 mL). The stirring solution is allowed to cool to 0° C., in which 1, 8 Diazabycyclo [5.4.0.]undec-7-ene (1.86 g, 12.2 mmol) was added dropwise. The reaction is allowed to slowly warm to ambient temperature for an additional 16 hours of stirring. After this period, the reaction mixture is washed with water (2×20 mL) and then with 5% HCl (20 mL). Volatiles are evaporated under reduced pressure. The resulting residue is then purified by column chromatography (1:9 ethyl acetate/hexane) providing 3-azidomethyl furan (1.19 g, 95%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.46 (d, 1H), δ 7.44 (s, 1H), δ 6.42 (d, 1H), δ 4.20 (s, 2H). ppm; 13C NMR (75 MHz, CDCl3) δ 144.1, 141.1, 110.4, 92.1, 45.8 ppm; LRMS (EI) Calcd for C5H5N3O (M+) 123, found 123.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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